N-[(quinolin-4-yl)methyl]quinolin-6-amine
Description
N-[(quinolin-4-yl)methyl]quinolin-6-amine is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Properties
Molecular Formula |
C19H15N3 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-(quinolin-4-ylmethyl)quinolin-6-amine |
InChI |
InChI=1S/C19H15N3/c1-2-6-19-17(5-1)15(9-11-21-19)13-22-16-7-8-18-14(12-16)4-3-10-20-18/h1-12,22H,13H2 |
InChI Key |
XUFPJMGJSCBZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(quinolin-4-yl)methyl]quinolin-6-amine typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of quinoline with a suitable alkylating agent, followed by amination to introduce the amine group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale synthesis techniques. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(quinolin-4-yl)methyl]quinolin-6-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
N-[(quinolin-4-yl)methyl]quinolin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(quinolin-4-yl)methyl]quinolin-6-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation and induction of apoptosis . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
